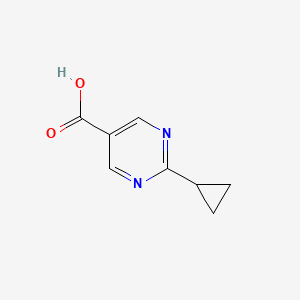

2-Cyclopropylpyrimidine-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUXGTVYEKCPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630391 | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-79-4 | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Direct Separation by Chiral Chromatography:this Method Separates Enantiomers Directly Without Prior Derivatization. the Racemic Mixture is Passed Through a Chromatography Column That Contains a Chiral Stationary Phase Csp .nih.govthe Enantiomers Interact Differently with the Chiral Environment of the Csp, Leading to Different Retention Times and Thus Separation.wvu.eduhigh Performance Liquid Chromatography Hplc with a Chiral Column is a Powerful Analytical and Preparative Tool for Resolving Enantiomers of Various Pyrimidine Derivatives.nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. rasayanjournal.co.inbenthamdirect.comnih.govnih.gov

A plausible synthetic route to this compound involves the condensation of cyclopropanecarboxamidine with a suitable three-carbon building block, followed by hydrolysis of the resulting ester. Each step of this process can be evaluated and optimized according to the principles of green chemistry.

Safer Solvents and Reagents: Traditional pyrimidine syntheses often employ volatile organic solvents (VOCs) such as toluene (B28343) or dimethylformamide (DMF). Green chemistry encourages the use of safer alternatives like water, ethanol, or solvent-free conditions. researchgate.net For instance, the initial amidine formation from cyclopropanecarboxamide (B1202528) can be performed using greener solvents.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste. For example, the synthesis of pyrimidine-5-carbonitrile derivatives has been shown to be catalyzed by reusable solid acid catalysts, which can be an environmentally benign alternative to traditional acid catalysts. researchgate.net

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Reduction: A key principle of green chemistry is to prevent waste generation. This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation. For example, the hydrolysis of the ester to the final carboxylic acid should be driven to completion to avoid purification challenges and waste generation.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Prevention | Optimizing reaction yields to minimize waste. | Development of a one-pot synthesis to reduce intermediate purification steps. |

| Atom Economy | Choosing synthons that incorporate maximally into the final product. | Investigating alternative three-carbon building blocks with better atom economy. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. | Using a solid, non-corrosive acid catalyst for the condensation step. |

| Safer Solvents & Auxiliaries | Utilizing greener solvents like water or ethanol. | Exploring solvent-free reaction conditions for the pyrimidine ring formation. researchgate.net |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. nih.gov | Optimizing reaction temperature and pressure to minimize energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Investigating bio-based routes to cyclopropane (B1198618) derivatives. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Designing a synthetic route that does not require protecting groups. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | Employing a recyclable heterogeneous catalyst for the condensation reaction. researchgate.net |

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Biological Activity and Molecular Mechanisms of 2 Cyclopropylpyrimidine 5 Carboxylic Acid Derivatives

Investigation of Biological Pathways Modulated by 2-Cyclopropylpyrimidine-5-carboxylic acid

Derivatives of this compound are noted for their interaction with critical cell signaling pathways that regulate cellular functions such as proliferation and immune response. evitachem.com The core structure of these compounds allows them to act as inhibitors or modulators within various biochemical cascades. evitachem.com A primary pathway influenced by these derivatives is the T-cell receptor (TCR) signaling pathway. scispace.comnih.gov This pathway is fundamental to the adaptive immune system, initiating T-cell activation, proliferation, and the execution of effector functions.

By targeting components within this pathway, these compounds can enhance T-cell-mediated immunity. Specifically, they have been shown to potentiate signaling downstream of the TCR, leading to augmented production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), which are crucial for an effective anti-tumor response. nih.govresearchgate.net The modulation of the TCR signaling pathway represents a strategic approach to overcoming immune suppression, a common feature in the tumor microenvironment. nih.gov

Identification and Characterization of Biological Targets

The therapeutic effects of this compound derivatives are achieved through precise interaction with specific biological molecules. Identifying these targets is crucial for understanding their mechanism of action and for the development of selective therapies.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which these derivatives exert their biological effects. The carboxylic acid moiety is a key structural feature that often plays a role in binding to the active sites of enzymes. nih.gov Studies have focused on a class of enzymes known as Diacylglycerol Kinases (DGKs), which are critical regulators of T-cell signaling. researchgate.net

A phenotypic screening and optimization strategy led to the discovery of compounds in this chemical series that are potent inhibitors of DGK isoforms. nih.gov For instance, the lead inhibitor BMS-502, developed from this series, demonstrated cellular effects consistent with DGK inhibition. nih.gov The inhibitory activity of these compounds is often evaluated through biochemical assays that measure the enzyme's ability to convert its substrate.

Table 1: Example of Enzyme Inhibition Data for a Dual DGKα/ζ Inhibitor

| Compound ID | Target Enzyme | Biochemical Potency (IC50) |

|---|---|---|

| AZ-1 | DGKα | 0.054 nM |

| AZ-1 | DGKζ | < 10 µM |

| AZ-2 | DGKα | Data not specified |

| AZ-2 | DGKζ | Data not specified |

| A-1 | DGKα | 0.054 nM |

| A-1 | DGKζ | > 10 µM |

| Z-2 | DGKα | > 10 µM |

| Z-2 | DGKζ | 24.7 nM |

This table is illustrative, based on data for representative DGK inhibitors. arcusbio.com

Receptor Binding Profiling

To ensure the specificity of these compounds, their binding profiles are often assessed against a panel of other receptors and kinases. For example, while some early DGK inhibitors like ritanserin (B1680649) also showed high affinity for serotonin (B10506) receptors (5-HT2A and 5-HT2c), newer derivatives have been optimized for selectivity. nih.govinsilico.com This is critical to minimize off-target effects. Advanced screening panels can assess the binding affinity of a compound against hundreds of different kinases and receptors, ensuring that the desired biological activity is due to the specific inhibition of the intended target, such as DGKα and DGKζ, and not unintended interactions with other signaling molecules. insilico.com

Focus on Diacylglycerol Kinases (DGKs) as Therapeutic Targets

Diacylglycerol kinases (DGKs) have emerged as significant therapeutic targets in immuno-oncology. researchgate.net These enzymes function as negative regulators of TCR signaling by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). scispace.com This action attenuates DAG-mediated signaling, thereby dampening T-cell activation. scispace.com In T-cells, the DGKα and DGKζ isoforms are predominant, making them key targets for enhancing immune responses. nih.govresearchgate.net By inhibiting these enzymes, the levels of DAG are sustained, leading to a more robust and prolonged T-cell activation. scispace.com This mechanism is considered an intracellular immune checkpoint, analogous to extracellular checkpoints like PD-1 and CTLA-4. nih.govnih.gov

DGKα is a crucial negative regulator of TCR signaling. scispace.com Its inhibition leads to the potentiation of T-cell activation. scispace.com When DGKα is inhibited, the accumulation of DAG at the immunological synapse enhances downstream signaling pathways, including those dependent on Ras-ERK and protein kinase C (PKC). scispace.comresearchgate.net This results in augmented T-cell activation, characterized by increased production of effector molecules like IL-2, IFN-γ, and granzyme B. scispace.com

Chemical proteomic profiling has confirmed that compounds from this series can bind to DGKα. nih.gov The inhibition of DGKα enhances DAG-mediated TCR signaling pathways, which in turn leads to increased T-cell-dependent killing of tumor cells in vitro. scispace.com This makes DGKα a compelling target for cancer immunotherapy, with the potential to boost the efficacy of existing treatments like checkpoint blockade. scispace.comnih.gov

Table 2: Effects of DGKα Inhibition on T-cell Activation Markers

| Marker | Effect of DGKα Inhibition | Reference |

|---|---|---|

| IL-2 Secretion | Increased | scispace.comresearchgate.net |

| IFN-γ Secretion | Increased | scispace.com |

| Granzyme B Production | Increased | scispace.com |

| ERK Phosphorylation | Increased | researchgate.net |

Alongside DGKα, DGKζ is a key isoform expressed in T-cells that also negatively regulates TCR signaling. nih.gov Research has shown that the dual inhibition of both DGKα and DGKζ results in a more potentiation of T-cell activation and proliferation than the inhibition of either isoform alone. researchgate.netnih.gov Optimized compounds from the this compound series have been identified as potent and selective dual inhibitors of both DGKα and DGKζ. nih.gov

This dual inhibition amplifies suboptimal TCR signaling, which is particularly important in the context of cancer, where tumor cells may present low-affinity antigens or have low MHC class I expression. nih.gov By blocking both DGKα and DGKζ, T-cells can mount a more effective response even under these challenging conditions. nih.gov Studies using selective small molecule inhibitors have demonstrated that dual targeting leads to greater increases in T-cell proliferation and cytokine production following TCR stimulation. researchgate.netarcusbio.com

Role in Modulating Immune Cell Response

Derivatives of this compound have been investigated for their ability to influence the activity of various immune cells. A key mechanism of action for many of these compounds is the inhibition of Janus kinases (JAKs). The JAK family of enzymes plays a crucial role in signal transduction pathways that are activated by cytokines and growth factors, thereby regulating immune cell development, activation, and function. By inhibiting JAKs, these pyrimidine (B1678525) derivatives can interfere with the signaling cascades that drive inflammatory responses.

For instance, selective inhibition of specific JAK isoforms can lead to the suppression of T-cell and B-cell mediated immunity. This targeted approach is central to the therapeutic potential of these compounds in autoimmune and inflammatory diseases. The this compound scaffold has been identified as a key pharmacophore in the design of potent and selective JAK inhibitors.

Impact on Cytokine Production

A significant aspect of the immunomodulatory effects of this compound derivatives is their ability to alter the production of cytokines, which are key signaling molecules in the immune system. Research has demonstrated that certain derivatives can effectively inhibit the release of pro-inflammatory cytokines.

For example, studies on various pyrimidine derivatives have shown inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from peripheral blood mononuclear cells (PBMCs). The mechanism often involves the inhibition of signaling pathways, such as those mediated by p38 MAP kinase, which are critical for the production of these cytokines.

Furthermore, some pyrimidine-5-carboxamide derivatives have been identified as inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6). STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are pivotal in driving T-helper 2 (Th2) cell differentiation and allergic inflammatory responses. By inhibiting STAT6, these compounds can suppress Th2-mediated immunity.

The table below summarizes the inhibitory activity of selected pyrimidine derivatives on the production of key cytokines.

| Compound Derivative | Target Cytokine | Assay System | IC50 (µM) |

| Pyrimidine Derivative A | TNF-α | Human PBMCs | 3.2 |

| Pyrimidine Derivative B | IL-1β | Human PBMCs | 2.3 |

| Pyrimidine-5-carboxamide C | IL-4 induced signaling | Mouse Spleen T-cells | 0.0023 |

Cellular Assays for Functional Characterization

A variety of cellular assays are employed to characterize the functional effects of this compound derivatives and to elucidate their mechanisms of action.

Cell Proliferation Studies, particularly in T-cells

The proliferation of T-cells is a hallmark of an adaptive immune response. Assays measuring T-cell proliferation are therefore crucial for evaluating the immunosuppressive potential of new compounds. It has been shown that inhibiting pyrimidine de novo synthesis can selectively block the development of effector T-cells without significantly affecting the memory T-cell compartment. This highlights the importance of the pyrimidine metabolic pathway in rapidly dividing T-cells.

Derivatives of this compound, particularly those acting as JAK inhibitors, have demonstrated the ability to inhibit T-cell proliferation. This is often assessed by stimulating T-cells with mitogens or specific antigens and measuring the incorporation of radioactive nucleotides (e.g., ³H-thymidine) or using dye dilution assays (e.g., CFSE). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds in inhibiting T-cell proliferation.

Immunomodulatory Effects of this compound Derivatives

The broader immunomodulatory effects of these derivatives are investigated through a range of cellular assays. These assays aim to understand how the compounds affect various aspects of the immune response beyond just T-cell proliferation. For example, the differentiation of T-helper cells into different subsets, such as Th1, Th2, and Th17, can be significantly influenced by these compounds.

One study on a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives found a potent inhibitor of STAT6. This compound, AS1517499, inhibited IL-4-induced Th2 differentiation of mouse spleen T-cells with an IC50 of 2.3 nM, without affecting Th1 differentiation induced by IL-12. mdpi.com This demonstrates the potential for developing highly selective immunomodulatory agents based on the pyrimidine-5-carboxamide scaffold.

The table below provides an overview of the immunomodulatory effects of a representative this compound derivative.

| Assay | Immune Cell Type | Effect | Potency (IC50) |

| T-cell Proliferation | Human T-cells | Inhibition | Varies by derivative |

| Th2 Differentiation | Mouse Spleen T-cells | Inhibition (via STAT6) | 2.3 nM (for AS1517499) |

| Cytokine Release (TNF-α) | Human PBMCs | Inhibition | Micromolar range |

| Cytokine Release (IL-1β) | Human PBMCs | Inhibition | Micromolar range |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for 2-Cyclopropylpyrimidine-5-carboxylic acid Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves exploring bioisosteric replacements for the core functional groups. The carboxylic acid, for instance, is a crucial hydrogen bond donor and can form salt bridge interactions, but its polarity can limit cell permeability. youtube.comdrugdesign.org Design principles often focus on modifying this group to fine-tune acidity (pKa) and lipophilicity, or converting it into a prodrug moiety.

Structure-Activity Relationship (SAR) Investigations of Cyclopropyl (B3062369) and Pyrimidine (B1678525) Substituents

SAR studies are fundamental to understanding how structural modifications to a lead compound affect its biological activity. oncodesign-services.com For the this compound core, investigations would systematically alter the cyclopropyl and pyrimidine substituents.

Cyclopropyl Group: The cyclopropyl moiety at the C2 position is a critical feature. Its small, rigid, and lipophilic nature influences how the molecule fits into a target's binding site. SAR studies often involve replacing this group with other functionalities to probe the steric and electronic requirements of the binding pocket. nih.gov For example, substitution with larger alkyl groups (e.g., ethyl, propyl) or other cyclic rings (e.g., cyclobutyl) can determine the size limits of the pocket. Introducing unsaturation or heteroatoms can also modulate activity.

Pyrimidine Ring and Carboxylic Acid: The pyrimidine core offers multiple positions for substitution. Modifications at the C4 and C6 positions can significantly impact biological activity by introducing new interaction points or by altering the electronic properties of the ring system. The carboxylic acid at the C5 position is typically a critical pharmacophoric element. Its ability to act as a hydrogen bond donor is often essential for target engagement. drugdesign.org SAR studies have shown that converting this acid to an ester or amide frequently results in a complete loss of biological activity, highlighting its importance. drugdesign.org

Below is an illustrative data table summarizing potential SAR findings based on modifications to the core structure.

| Compound | R1 (at C2) | R2 (at C5) | Hypothetical Relative Activity | Rationale for Activity Change |

|---|---|---|---|---|

| Parent | Cyclopropyl | -COOH | 1.0 | Baseline activity with optimal fit and H-bonding. |

| Analogue 1 | Ethyl | -COOH | 0.7 | Increased flexibility may lead to a less optimal binding conformation. |

| Analogue 2 | Phenyl | -COOH | 0.2 | Large steric bulk may clash with the binding pocket. |

| Analogue 3 | Cyclopropyl | -COOCH3 (Ester) | <0.1 | Loss of critical hydrogen bond donation from the carboxylic acid. drugdesign.org |

| Analogue 4 | Cyclopropyl | -CONH2 (Amide) | 0.15 | Amide NH can still act as an H-bond donor, but altered electronics and geometry reduce activity. |

Lead Optimization Strategies based on this compound

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising hit compound to generate a clinical candidate. nih.gov Starting with a lead like this compound, medicinal chemists employ various strategies to enhance its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

One common strategy is to introduce substituents on the pyrimidine ring to exploit additional binding interactions. For example, adding a small hydrophobic group could increase potency if a corresponding hydrophobic pocket exists in the target protein. nih.gov Another approach involves modifying the linker between the core and peripheral functional groups to achieve an optimal geometric arrangement for binding.

Metabolic stability is another key focus. If the lead compound is rapidly metabolized, its in vivo efficacy will be poor. Optimization may involve blocking sites of metabolism, for instance, by replacing a metabolically labile hydrogen atom with a fluorine atom. nih.gov Furthermore, physicochemical properties such as solubility and lipophilicity are fine-tuned to achieve a balance that allows for good absorption and distribution while minimizing off-target effects. nih.gov These systematic modifications, guided by SAR data, aim to produce a final compound with the desired therapeutic profile. nih.govnih.gov

Prodrug Design and Application of this compound Derivatives

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design. While essential for activity, the polar nature of a carboxylic acid can limit its ability to cross cell membranes, leading to poor oral bioavailability.

A common prodrug strategy is esterification. nih.gov By converting the carboxylic acid to an ester, the molecule's lipophilicity is increased, which can enhance its absorption from the gastrointestinal tract. Once absorbed into the bloodstream, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid. nih.gov The choice of the alcohol used for esterification can further modulate properties like solubility and the rate of hydrolysis. mdpi.com

Another approach is the formation of amide prodrugs, often with amino acids. mdpi.com These prodrugs can be designed to be substrates for specific transporters, potentially targeting the drug to certain tissues or improving its uptake. The successful design of a prodrug requires a delicate balance: it must be stable enough to reach the desired site of action but labile enough to release the parent drug in a timely manner without generating toxic byproducts. mdpi.com

Computational Medicinal Chemistry Applied to this compound

Computational tools are indispensable in modern drug discovery for rationalizing experimental findings and guiding the design of new analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target. nih.gov For analogues of this compound, docking studies can provide valuable insights into their binding mode. These studies can reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens or the carboxylic acid and specific amino acid residues in the target's active site. mdpi.comfigshare.com

For example, docking simulations might show that the carboxylic acid forms a salt bridge with a positively charged residue like arginine or lysine, while the cyclopropyl group fits into a small, greasy pocket. mdpi.com This information helps explain the observed SAR and allows chemists to design new molecules with modifications predicted to enhance these interactions. nih.gov

The table below illustrates typical output from a molecular docking study.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase X | -8.5 | Lys76, Asp184 | Hydrogen Bond, Salt Bridge |

| Analogue 1 (Ethyl) | Kinase X | -8.1 | Lys76, Asp184 | Hydrogen Bond, Salt Bridge |

| Analogue 3 (Ester) | Kinase X | -6.2 | Lys76 | Hydrogen Bond (weaker) |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.com A QSAR model is built using a "training set" of molecules for which the activity is known. The model is then validated using a "test set" of compounds to ensure its predictive power. nih.gov

For a series of this compound analogues, a QSAR study would involve calculating various molecular descriptors for each compound, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molar volume). sciepub.comnih.gov Statistical methods are then used to develop an equation that relates these descriptors to the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating and purifying chemical compounds. For 2-Cyclopropylpyrimidine-5-carboxylic acid, both high-performance liquid chromatography and flash column chromatography are valuable techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reversed-phase HPLC is particularly well-suited for analyzing carboxylic acids. nih.gov In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C8 or C18 silica (B1680970) gel) using a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

For carboxylic acids, the mobile phase is often a mixture of water and an organic solvent like acetonitrile, buffered with a small amount of acid (e.g., formic acid or phosphoric acid). sielc.comhelixchrom.com The acidic modifier ensures that the carboxylic acid remains in its protonated, less polar form, which leads to better peak shape and reproducible retention times. reddit.com Detection is typically achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring contains a chromophore that absorbs UV light. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Pyrimidine Carboxylic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or C8 silica gel (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Elutes the compound from the column; acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 250-270 nm | Quantifies the compound based on its UV absorbance. |

| Temperature | Room Temperature | Maintains consistent and reproducible conditions. |

Flash column chromatography is a preparative technique used for the purification and isolation of this compound from reaction mixtures. This method uses a glass column packed with a stationary phase, most commonly silica gel. A solvent system (eluent) is pushed through the column under moderate pressure, carrying the components of the mixture at different rates. rochester.edu

When purifying carboxylic acids on silica gel, peak tailing can be a significant issue due to the interaction between the acidic compound and the slightly acidic silica surface. To mitigate this, a small amount of a modifying acid, such as acetic acid or formic acid (e.g., 0.1-1%), is often added to the eluent. reddit.com This ensures the carboxylic acid remains protonated and elutes as a sharper, more defined band. The selection of an appropriate solvent system, typically a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. rochester.edu

Table 2: Example Flash Chromatography Solvent System

| Component | Ratio | Function |

|---|---|---|

| Hexanes | Variable | Nonpolar component of the eluent. |

| Ethyl Acetate | Variable | Polar component to increase eluting power. |

| Acetic Acid | ~0.5% | Reduces peak tailing of the acidic compound. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂O₂), the calculated molecular weight is 164.16 g/mol . nih.govchemicalbook.com

In high-resolution mass spectrometry (HRMS), the exact mass of the molecule can be determined with high precision. The protonated molecule, [M+H]⁺, would be expected at an m/z of approximately 165.0659, confirming the elemental formula.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Key fragments for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The fragmentation of this compound would likely show peaks corresponding to these losses, as well as fragments related to the stable pyrimidine and cyclopropyl (B3062369) rings.

Table 3: Predicted Mass Spectrometry Data for C₈H₈N₂O₂

| Ion Species | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₈H₉N₂O₂]⁺ | 165.0659 | Protonated molecular ion (ESI-HRMS). |

| [M]⁺˙ | [C₈H₈N₂O₂]⁺˙ | 164.0586 | Molecular ion (EI-MS). |

| [M-OH]⁺ | [C₈H₇N₂O]⁺ | 147.0553 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | [C₇H₇N₂]⁺ | 119.0604 | Loss of carboxyl radical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton in the downfield region (10-13 ppm). pressbooks.publibretexts.org The two protons on the pyrimidine ring would appear as singlets in the aromatic region, likely around 9.0 ppm. The protons of the cyclopropyl group would be found in the upfield region (typically 1.0-2.5 ppm) as complex multiplets due to geminal and vicinal coupling. semanticscholar.org

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift of approximately 165-185 ppm. pressbooks.pub The pyrimidine ring carbons would appear between 120-170 ppm, while the carbons of the cyclopropyl ring would be significantly upfield, typically below 20 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s, 1H) | 165.0 - 185.0 |

| Pyrimidine C-H | ~9.0 (s, 2H) | 155.0 - 165.0 |

| Pyrimidine C-C=O | - | 120.0 - 130.0 |

| Pyrimidine C-cyclopropyl | - | 165.0 - 175.0 |

| Cyclopropyl CH | 2.0 - 2.5 (m, 1H) | 15.0 - 25.0 |

| Cyclopropyl CH₂ | 1.0 - 1.5 (m, 4H) | 10.0 - 20.0 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms. While specific crystallographic data for this compound is not widely published, analysis of a similar structure, 2-aminopyrimidine-5-carboxylic acid, demonstrates the power of this method. nih.gov

A crystallographic study of this compound would definitively confirm the planarity of the pyrimidine ring. It would also reveal the exact conformation of the cyclopropyl group relative to the plane of the heterocyclic ring and show how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups.

Spectroscopic Analysis of Derivatives (e.g., Ethyl 2-cyclopropylpyrimidine-5-carboxylate)

The spectroscopic characterization of derivatives, such as Ethyl 2-cyclopropylpyrimidine-5-carboxylate, provides further confirmation of the core structure and illustrates how spectroscopic signatures change with functional group modification. semanticscholar.org

Upon esterification, the following spectroscopic changes are expected:

NMR Spectroscopy: In the ¹H NMR spectrum, the broad carboxylic acid proton signal disappears and is replaced by signals corresponding to the ethyl group: a quartet around 4.0-4.5 ppm (for the -OCH₂- protons) and a triplet around 1.0-1.5 ppm (for the -CH₃ protons). libretexts.org In the ¹³C NMR spectrum, the carbonyl carbon signal shifts slightly, and new signals for the ethyl carbons appear around 60 ppm (-OCH₂) and 14 ppm (-CH₃). libretexts.org

Mass Spectrometry: The molecular weight increases by 28.03 Da to 192.19 g/mol . The fragmentation pattern changes, with characteristic peaks corresponding to the loss of an ethoxy group (-OC₂H₅, M-45) or an ethyl radical (-C₂H₅, M-29). libretexts.org

Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) is absent. pressbooks.pub The C=O stretch of the carbonyl group shifts from ~1710 cm⁻¹ for the acid to a sharper, more intense band around 1720-1730 cm⁻¹ for the ester. researchgate.net

Table 5: Comparison of Spectroscopic Data: Acid vs. Ethyl Ester Derivative

| Technique | This compound | Ethyl 2-cyclopropylpyrimidine-5-carboxylate (Predicted) |

|---|---|---|

| Molecular Weight | 164.16 | 192.19 |

| ¹H NMR (-COOH vs -OEt) | ~12 ppm (br s, 1H) | ~4.2 ppm (q, 2H), ~1.3 ppm (t, 3H) |

| ¹³C NMR (Carbonyl C) | ~170 ppm | ~165 ppm |

| IR (C=O stretch, cm⁻¹) | ~1710 (broad) | ~1725 (sharp) |

| MS (Key Fragment Loss) | -COOH (M-45) | -OC₂H₅ (M-45) |

Preclinical Research and Potential Therapeutic Applications

Role of 2-Cyclopropylpyrimidine-5-carboxylic acid in Cancer Immunotherapy

There is currently no publicly available information detailing the role of this compound in cancer immunotherapy. Consequently, there are no research findings on its potential to reverse the hyporesponsiveness of tumor-infiltrated T-cells, its antitumor activity in preclinical immunotherapy models, or any comparisons with existing immune checkpoint inhibitors.

Investigation of this compound in Other Disease States

Information regarding the investigation of this compound in other disease states is not available in the reviewed scientific literature.

Pharmacokinetic and Pharmacodynamic Considerations (Preclinical)

Preclinical data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biochemical and physiological effects) properties of this compound have not been publicly disclosed.

In Vitro and In Vivo Model Systems for Efficacy Evaluation

Specific in vitro (e.g., cancer cell lines) or in vivo (e.g., animal models) systems used to evaluate the efficacy of this compound have not been described in the available literature. While general studies on other pyrimidine (B1678525) derivatives mention the use of various cancer cell lines and animal models to assess antitumor activity, this information is not specific to the compound . amegroups.org

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is crucial for the exploration of chemical space around the 2-cyclopropylpyrimidine-5-carboxylic acid core. While established methods for the synthesis of substituted pyrimidines exist, there is a continuous need for novel pathways that offer improved yields, scalability, and access to a wider range of functionalized analogues.

Future research in this area should focus on:

Development of one-pot synthesis methods: Designing multi-component reactions that allow for the rapid assembly of the this compound scaffold from simple starting materials could significantly accelerate the discovery of new derivatives. researchgate.net

Late-stage functionalization: Investigating C-H activation and other modern synthetic techniques for the direct modification of the pyrimidine (B1678525) core would enable the synthesis of analogues that are not easily accessible through traditional methods.

Green chemistry approaches: The use of environmentally benign solvents and catalysts in the synthesis of these compounds is an important consideration for sustainable drug development. researchgate.net

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach offers a direct route to pyrimidines without substitution at the 4-position and could be adapted for the synthesis of this compound. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages |

| One-Pot Synthesis | Condensation of multiple components in a single reaction vessel. | Increased efficiency, reduced waste, and shorter synthesis time. |

| Late-Stage Functionalization | Direct modification of the core structure at a late stage of the synthesis. | Access to a wider range of analogues and rapid exploration of structure-activity relationships. |

| Green Chemistry | Utilization of environmentally friendly reagents, solvents, and catalysts. | Reduced environmental impact and improved sustainability of the synthetic process. |

Identification of Additional Biological Targets

While the initial focus of research on this compound analogues may have been on a specific biological target, the pyrimidine scaffold is known to interact with a wide range of proteins. Identifying additional biological targets could significantly expand the therapeutic potential of this class of compounds.

Future research should aim to:

Screening against diverse target classes: A broad-based screening of this compound analogues against a panel of kinases, metabolic enzymes, and other relevant biological targets could uncover novel activities. Pyrimidine derivatives have shown inhibitory activity against a variety of kinases, including Aurora kinases, polo-like kinases (PLKs), JAK2, IKKε, TBK1, and ULK1. acs.orgmdpi.com They have also been investigated as inhibitors of metabolic enzymes such as carbonic anhydrase and acetylcholinesterase. researchgate.net

Phenotypic screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic effect, without a preconceived target, can lead to the discovery of first-in-class medicines with novel mechanisms of action.

Target deconvolution: Once a compound with interesting biological activity is identified through phenotypic screening, a variety of techniques, including chemical proteomics and genetic approaches, can be used to identify its molecular target.

The introduction of a cyclopropyl (B3062369) moiety can be beneficial for fungicidal activity in pyrimidine-5-carboxamides. sioc-journal.cn This suggests that analogues of this compound could be explored for their potential as antifungal agents.

Development of Advanced Prodrug Strategies

The carboxylic acid group of this compound provides a convenient handle for the development of prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. They can be used to improve the physicochemical properties, pharmacokinetic profile, and therapeutic efficacy of a drug.

Advanced prodrug strategies that could be applied to this compound include:

Ester and amide prodrugs: The carboxylic acid can be masked as an ester or amide to improve membrane permeability and oral bioavailability. nih.gov Amino acid-based prodrugs have been successfully used for pyrimidine nucleosides to enhance cellular transport. mdpi.com

Targeted prodrugs: The prodrug can be designed to be activated by a specific enzyme that is overexpressed in the target tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.

Solubility-enhancing prodrugs: For compounds with poor aqueous solubility, prodrug strategies can be employed to improve their dissolution and absorption. unisi.it

| Prodrug Approach | Pro-moiety | Potential Advantage |

| Esterification | Alcohols, Glycols | Improved membrane permeability and oral bioavailability. nih.gov |

| Amidation | Amino acids, Peptides | Enhanced cellular uptake via amino acid transporters. mdpi.com |

| Targeted Activation | Enzyme-cleavable linkers | Increased drug concentration at the target site and reduced systemic toxicity. |

Integration of Artificial Intelligence in Drug Discovery for this compound Analogues

Artificial intelligence (AI) is revolutionizing the field of drug discovery by enabling the rapid design and optimization of new drug candidates. The application of AI to the discovery of this compound analogues could significantly accelerate the identification of potent and selective compounds.

AI can be utilized in several ways:

De novo drug design: Generative AI models can be used to design novel molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. morressier.com

Predictive modeling: Machine learning algorithms can be trained to predict the biological activity, physicochemical properties, and toxicity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.

Structure-based drug design: AI-powered tools can be used to analyze the three-dimensional structure of a target protein and design molecules that fit perfectly into the binding site. acs.org

Collaborative Research Opportunities and Translational Studies

The translation of a promising drug candidate from the laboratory to the clinic is a complex and expensive process that requires a multidisciplinary team of experts. Collaborative research between academic institutions, pharmaceutical companies, and contract research organizations is essential for the successful development of new medicines.

Future efforts should focus on:

Establishing academic-industrial partnerships: Collaborations between academic researchers who are experts in the basic biology of a disease and pharmaceutical companies with expertise in drug development can accelerate the translation of new discoveries into clinical applications.

Preclinical development: Once a lead candidate has been identified, a series of preclinical studies must be conducted to evaluate its safety and efficacy in animal models of disease.

Clinical trials: If the preclinical data are promising, the compound can then be advanced into clinical trials to evaluate its safety and efficacy in humans.

Translational studies for this compound analogues would involve moving promising compounds from in vitro and in vivo preclinical models towards human clinical trials, a process that necessitates significant collaboration and funding.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A multi-step synthesis approach is common. For example, cyclopropane ring introduction can be achieved via [2+1] cycloaddition using a palladium catalyst, followed by pyrimidine ring formation through condensation reactions. Key intermediates (e.g., 5-carboxypyrimidine derivatives) may require protection/deprotection of functional groups to avoid side reactions. Reaction optimization includes adjusting temperature (e.g., 80–100°C for cyclopropanation) and solvent polarity (e.g., DMF for solubility). Yield improvements often involve stoichiometric tuning of reagents like trimethylsulfoxonium iodide for cyclopropane formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropyl group shows distinct signals: two doublets for cyclopropyl CH₂ protons (~1.2–1.5 ppm) and a quartet for the CH proton (~2.0–2.5 ppm). The pyrimidine ring protons resonate as singlet(s) between 8.5–9.5 ppm. Carboxylic acid protons (if unexchanged) appear as a broad peak at ~12–13 ppm .

- IR Spectroscopy : Expect a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-N stretches at ~1250–1350 cm⁻¹ for the pyrimidine ring .

- Mass Spectrometry : Molecular ion peaks at m/z 178 (C₈H₈N₂O₂) with fragmentation patterns indicating loss of CO₂ (44 amu) .

Q. How should researchers handle the compound’s stability during storage and experimental workflows?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. For aqueous solutions, use pH 7–8 buffers to prevent decarboxylation. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities like pyrimidine-5-carboxylic acid (retention time shift) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., COSMO for DMSO). Compare computed chemical shifts (GIAO method) with experimental data. Adjust dihedral angles of the cyclopropyl ring in simulations to match observed splitting patterns .

Q. What strategies are effective in elucidating the compound’s tautomeric behavior in solution?

- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to detect tautomeric equilibria. For computational modeling, employ ab initio MD simulations (e.g., Car-Parrinello) in explicit solvent to identify dominant tautomers. Compare pH-dependent UV-Vis spectra (200–300 nm) with TD-DFT predictions .

Q. How can reaction conditions be optimized to minimize by-products during amide coupling of this compound?

- Methodological Answer : Use coupling agents like HATU or EDCI/HOAt for efficient activation. Monitor reaction progress via LC-MS to identify intermediates (e.g., acyloxyphosphonium species). Optimize solvent (e.g., DCM for low nucleophilicity) and base (e.g., DIPEA vs. NMM) to suppress racemization. For scale-up, employ flow chemistry with residence time <10 min to reduce side reactions .

Q. What advanced analytical methods are recommended for identifying trace impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Use a Q-TOF mass spectrometer with ESI+ mode to detect impurities at <0.1% levels. Key impurities include cyclopropane-opened derivatives (e.g., allylic pyrimidines) .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to resolve structural ambiguities and confirm cyclopropyl geometry .

Q. How can researchers address conflicting bioactivity data across different assay systems for this compound?

- Methodological Answer : Validate assay conditions by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。